N,N-Dimethylamphetamine-d6
CAS No.:
Cat. No.: VC17976120
Molecular Formula: C11H17N
Molecular Weight: 169.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N |
|---|---|
| Molecular Weight | 169.30 g/mol |
| IUPAC Name | (2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine |
| Standard InChI | InChI=1S/C11H17N/c1-10(12(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1/i2D3,3D3 |
| Standard InChI Key | OBDSVYOSYSKVMX-LJTFXESQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H] |
| Canonical SMILES | CC(CC1=CC=CC=C1)N(C)C |
Introduction
Chemical and Structural Properties of N,N-Dimethylamphetamine-d6
N,N-Dimethylamphetamine-d6 is a deuterium-substituted derivative of N,N-dimethylamphetamine, where six hydrogen atoms are replaced with deuterium isotopes. This modification stabilizes the molecule for use in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) .
Molecular Characteristics
The compound’s molecular structure (Figure 1) features a phenethylamine backbone with two methyl groups attached to the nitrogen atom and a deuterated methyl group on the alpha carbon . Its IUPAC name is N,N-dimethyl-1-phenylpropan-2-amine-d6, and its SMILES notation is . The deuterium atoms are strategically placed to minimize isotopic effects on biological activity while improving analytical sensitivity .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 786580-21-0 | |
| Molecular Formula | ||
| Molecular Weight | 169.3 g/mol | |
| Parent Compound | N,N-Dimethylamphetamine | |
| Regulatory Status | DEA Schedule I |
Pharmacological Profile and Behavioral Effects
N,N-Dimethylamphetamine-d6 acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), though with reduced potency compared to methamphetamine . Studies in rodents and non-human primates highlight its psychostimulant properties and potential for abuse.
Psychomotor Stimulation and Reinforcing Effects
In squirrel monkeys trained to self-administer cocaine, N,N-Dimethylamphetamine-d6 maintained response rates 10 times lower than methamphetamine, indicating weaker reinforcing effects . Fixed-interval schedule tests revealed that the compound increased response rates by 30–40% at doses of 1–3 mg/kg, whereas methamphetamine achieved similar effects at 0.3–1 mg/kg . This suggests that N,N-Dimethylamphetamine-d6’s efficacy as a stimulant is contingent on higher dosages.
Discriminative Stimulus Properties
Rats trained to discriminate cocaine from saline responded to N,N-Dimethylamphetamine-d6 with dose-dependent cocaine-like lever presses, albeit at 12-fold higher doses than methamphetamine . This partial substitution profile implies shared mechanisms with cocaine but distinct receptor affinities.
Neurotoxicological Implications
N,N-Dimethylamphetamine-d6 exhibits milder neurotoxic effects compared to methamphetamine, particularly in dopaminergic pathways.
Dopaminergic Neurotoxicity
In murine models, N,N-Dimethylamphetamine-d6 caused striatal terminal degeneration at doses eight times higher than methamphetamine . Post-mortem analyses showed a 15% reduction in striatal dopamine levels after 10 mg/kg N,N-Dimethylamphetamine-d6, versus 80% depletion with equivalent methamphetamine doses . Notably, haloperidol pretreatment prevented lethality in both compounds, implicating D2 receptor modulation in toxicity .
Serotonergic Effects
Unlike methamphetamine, which depletes serotonin (5-HT) by 82% in rat brains, N,N-Dimethylamphetamine-d6 produced no significant long-term 5-HT reductions . This dissociation between dopaminergic and serotonergic effects underscores its potential for studying selective neurotoxicity mechanisms.
Forensic and Analytical Applications
N,N-Dimethylamphetamine-d6’s stability under analytical conditions makes it invaluable in forensic toxicology.
Artifact Formation in Formalin-Treated Tissues
Exposure of methamphetamine-contaminated liver samples to formalin induces methylation, yielding N,N-Dimethylamphetamine-d6 as an artifact . Electrospray ionization mass spectrometry (ESI-MS) confirmed its presence in formalin-fixed tissues, with methamphetamine concentrations decreasing by 40–60% post-treatment . This artifact complicates post-mortem analyses, necessitating deuterated internal standards for accurate quantification .
Isotopic Labeling in Metabolic Studies
The deuterium label in N,N-Dimethylamphetamine-d6 permits tracking of metabolic pathways without interference from endogenous compounds. Studies using -labeled analogs have elucidated its conversion to hydroxylated metabolites, which exhibit <5% bioactivity compared to the parent compound .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Modifying the N-methyl groups of amphetamines could dissociate neurotoxicity from therapeutic effects. N,N-Dimethylamphetamine-d6’s lower potency provides a template for designing safer psychostimulants with minimized dopaminergic damage .
Forensic Method Development
Improved GC-MS protocols using deuterated standards are needed to differentiate artifact formation from genuine drug exposure in post-mortem samples . Collaborative efforts between forensic chemists and pharmacologists could standardize detection thresholds for N,N-Dimethylamphetamine-d6 in tissue matrices.
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